4-[(2-Fluorophenyl)methoxy]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLAHBCDXICMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Fluorophenyl Methoxy Piperidine and Its Analogues
Strategies for Piperidine (B6355638) Ring Construction
The piperidine ring is a prevalent scaffold in a vast number of pharmaceuticals and natural products. Its synthesis has been the subject of extensive research, leading to a variety of strategic approaches for its construction. These can be broadly categorized into methods that form the ring through cyclization of acyclic precursors.
Reductive Amination Approaches to Piperidine Core
Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds and is particularly useful in the synthesis of piperidine rings. researchgate.net This strategy typically involves the condensation of an amine with a dicarbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. harvard.edu
A common approach involves the use of 1,5-dicarbonyl compounds, which can undergo a double reductive amination with an amine source, such as ammonia (B1221849) or a primary amine, to directly form the piperidine ring. chim.it The reaction proceeds through the formation of an initial imine, followed by an intramolecular cyclization and a second imine formation, which is then reduced to the piperidine. The choice of reducing agent is crucial for the success of the reaction, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being frequently used due to their selectivity for reducing iminium ions over carbonyl groups. harvard.edu
Key features of reductive amination in piperidine synthesis:
Table 1: Reductive Amination Approaches for Piperidine Synthesis| Precursor Type | Amine Source | Common Reducing Agents | Key Intermediates | Ref. |
| 1,5-Dicarbonyl compounds | Ammonia, Primary amines | NaBH3CN, NaBH(OAc)3, H2/Catalyst | Imine, Enamine, Iminium ion | harvard.educhim.it |
| ω-Amino aldehydes/ketones | Internal | NaBH3CN, Phenylsilane | Iminium ion | nih.gov |
Intramolecular Cyclization Reactions for Six-Membered N-Heterocycles
Intramolecular cyclization represents a powerful strategy for the stereocontrolled synthesis of the piperidine core. nih.gov These reactions involve the formation of a C-N or C-C bond within a single molecule to construct the six-membered ring. nih.gov A variety of methods fall under this category, including intramolecular hydroamination and aza-Michael additions.
Intramolecular hydroamination involves the addition of an N-H bond across an unsaturated carbon-carbon bond (alkene or alkyne) within the same molecule. nih.govrsc.org This atom-economical process can be catalyzed by various transition metals, such as gold, palladium, and iridium, to afford piperidine derivatives. nih.govorganic-chemistry.org The regioselectivity and stereoselectivity of the cyclization can often be controlled by the choice of catalyst and ligand.
The intramolecular aza-Michael reaction is another effective method, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule to form the piperidine ring. nih.gov This reaction can be promoted by either base or acid catalysis and has been successfully applied to the synthesis of a range of substituted piperidines. nih.gov
Table 2: Intramolecular Cyclization Strategies for Piperidine Synthesis
| Reaction Type | Substrate Type | Catalysts/Reagents | Key Features | Ref. |
| Intramolecular Hydroamination | Unsaturated amines (alkenyl or alkynyl) | Au, Pd, Ir complexes | Atom-economical, potential for high stereocontrol | nih.govorganic-chemistry.org |
| Intramolecular aza-Michael Addition | Amines with α,β-unsaturated carbonyls | Bases (e.g., TBAF), Acids | Forms functionalized piperidinones | nih.gov |
| Radical Cyclization | Unsaturated amines with a radical initiator | Radical initiators (e.g., AIBN), Tin hydrides | Forms C-C or C-N bonds via radical intermediates | nih.gov |
Intermolecular Annulation Reactions in Piperidine Formation
Intermolecular annulation reactions construct the piperidine ring by combining two or more separate components. A prominent example is the aza-Diels-Alder reaction, a [4+2] cycloaddition between an imine (dienophile) and a diene. rsc.orgrsc.orglookchem.com This reaction is a powerful tool for the rapid construction of complex, highly functionalized piperidine skeletons, often with a high degree of stereocontrol. lookchem.comresearchgate.net
The imines used in these reactions can be pre-formed or generated in situ from an aldehyde and an amine. The choice of diene and the presence of Lewis acid or organocatalysts can significantly influence the reaction's efficiency and stereochemical outcome. rsc.org For instance, the reaction of Danishefsky's diene with imines is a classic example that leads to the formation of dihydropyridinone intermediates, which can be further elaborated to various piperidine derivatives.
Another approach is the [5+1] annulation, which involves the reaction of a five-atom component with a one-atom component to form the six-membered ring. nih.gov For example, a "hydrogen borrowing" strategy can be used where a diol is oxidized in situ to a dialdehyde, which then undergoes a double reductive amination with an amine to form the piperidine ring. nih.gov
Formation of the (2-Fluorophenyl)methoxy Ether Linkage
The synthesis of the title compound, 4-[(2-Fluorophenyl)methoxy]piperidine, requires the formation of an ether bond between the 4-position of the piperidine ring and a 2-fluorobenzyl group. This is typically achieved through nucleophilic substitution or alkylation strategies.
Nucleophilic Substitution Reactions for Carbon-Oxygen Bond Formation
The Williamson ether synthesis is a classic and highly effective method for forming ether linkages and proceeds via an SN2 mechanism. masterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming the ether. masterorganicchemistry.com
In the context of synthesizing this compound, this would involve the reaction of a 4-hydroxypiperidine (B117109) derivative with a 2-fluorobenzyl halide. To prevent undesired N-alkylation, the piperidine nitrogen is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. guidechem.comgoogle.comchemicalbook.com The 4-hydroxy group of the N-Boc-4-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then reacts with 2-fluorobenzyl bromide to yield N-Boc-4-[(2-Fluorophenyl)methoxy]piperidine. Subsequent deprotection of the Boc group under acidic conditions affords the final product.
Table 3: Williamson Ether Synthesis for 4-Alkoxypiperidines
| Alcohol Substrate | Alkylating Agent | Base | Solvent | Key Features | Ref. |
| N-Boc-4-hydroxypiperidine | 2-Fluorobenzyl bromide | NaH | THF, DMF | Requires N-protection, SN2 mechanism | masterorganicchemistry.comguidechem.com |
| 4-Hydroxypiperidine | Benzyl (B1604629) chloride | NaOH | Water/DCM | Potential for N-alkylation side products | guidechem.com |
Alkylation Strategies for Ether Synthesis
Besides the classic Williamson ether synthesis, other alkylation strategies can be employed. The Mitsunobu reaction, for instance, allows for the conversion of an alcohol to an ether under milder, neutral conditions, avoiding the need for a strong base. chemicalbook.com This reaction typically involves an alcohol, a pronucleophile (in this case, 2-fluorobenzyl alcohol), a phosphine (B1218219) reagent (e.g., triphenylphosphine), and an azodicarboxylate (e.g., DEAD or DIAD). However, for a primary benzylic halide like 2-fluorobenzyl bromide, the Williamson ether synthesis is generally more direct and cost-effective.
The synthesis of the key starting material, 2-fluorobenzyl bromide, can be achieved through the bromination of 2-fluorotoluene (B1218778) using a radical initiator like N-bromosuccinimide (NBS) or through other bromination methods. sigmaaldrich.comgoogle.com
Compound Names
Regioselective Introduction of the 2-Fluorophenyl Moiety
The regioselective introduction of the 2-fluorophenyl group is a critical step in the synthesis of this compound. This is typically achieved through the coupling of a pre-functionalized piperidine precursor with a 2-fluorophenyl-containing electrophile or nucleophile.
Precursor Functionalization and Coupling Strategies
A common strategy involves the Williamson ether synthesis, where a piperidine derivative with a hydroxyl group at the 4-position is reacted with a 2-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base. The choice of base and reaction conditions is crucial to ensure high yields and minimize side reactions.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond in related analogues. nih.gov This method allows for the coupling of an amine with an aryl halide or triflate. nih.gov For instance, a suitably protected 4-aminopiperidine (B84694) could be coupled with a 2-fluorophenyl-containing partner.
Another approach involves the reaction of a 4-hydroxypiperidine precursor with a 2-fluorobenzyl alcohol under Mitsunobu conditions. This reaction, utilizing a phosphine reagent and an azodicarboxylate, allows for the formation of the ether linkage with inversion of stereochemistry if a chiral center is present at the 4-position of the piperidine ring.
A documented synthesis of a related compound, 4-(2-fluorophenylmethoxy)-1-methyl-4-oxomethyl piperidine hydrochloride, started from 4-(2-fluorophenylmethoxy)-1-methyl-4-(1,3-dithian-2-yl)piperidine hydrochloride. prepchem.com This precursor was treated with red mercuric oxide and BF3 etherate in a mixture of tetrahydrofuran (B95107) and water to yield the desired product. prepchem.com
Chemo- and Stereoselective Synthesis of this compound Derivatives
The synthesis of derivatives of this compound often requires careful control of chemo- and stereoselectivity, particularly when additional functional groups or chiral centers are present.
Control of Stereochemistry at Chiral Centers
While the parent compound this compound is achiral, its derivatives can contain chiral centers, necessitating stereocontrolled synthetic methods. Strategies for achieving stereocontrol in the synthesis of fluorinated piperidines often rely on the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
For example, the stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives has been achieved through the oxidative ring opening of an unsaturated bicyclic γ-lactam, followed by double reductive amination with fluoroalkylamines. jyu.fi The stereochemical outcome of the final product is dictated by the configuration of the chiral centers in the starting lactam. jyu.fi This approach offers a pathway to enantiopure piperidine derivatives. jyu.fi
Hydrogenation of fluorinated pyridine (B92270) precursors is another powerful tool for accessing stereochemically defined piperidines. nih.govacs.org Palladium-catalyzed hydrogenation has been shown to be effective for the cis-selective reduction of fluoropyridines. nih.govacs.org Furthermore, by employing chiral auxiliaries, highly enantioenriched fluorinated piperidines can be synthesized. nih.govacs.org Rhodium-catalyzed dearomatization-hydrogenation of fluoropyridines also provides a highly diastereoselective route to all-cis-(multi)fluorinated piperidines. nih.govspringernature.com
Development of Novel and Efficient Synthetic Routes
Recent research has focused on developing more efficient and environmentally friendly synthetic routes to fluorinated piperidines.
Catalytic Approaches in Fluorinated Piperidine Synthesis
Catalytic methods are at the forefront of modern organic synthesis due to their ability to promote reactions with high efficiency and selectivity. In the context of fluorinated piperidine synthesis, both metal- and organocatalysis have been explored.
Metal-Catalyzed Hydrogenation: As mentioned previously, palladium- and rhodium-catalyzed hydrogenation of readily available fluorinated pyridines are key strategies. nih.govacs.orgnih.govspringernature.com These methods often exhibit high diastereoselectivity and can be adapted for asymmetric synthesis. nih.govacs.org The choice of catalyst and reaction conditions is critical to avoid undesired hydrodefluorination. nih.gov
Copper-Catalyzed C-H Amination: A copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of piperidines. acs.org This method utilizes a well-defined copper(I) complex as a precatalyst and can be applied to the formation of the piperidine ring. acs.org
Gold-Catalyzed Cyclization: Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes, leading to the formation of substituted piperidines. mdpi.comnih.gov This method allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. mdpi.comnih.gov
A summary of catalytic approaches is presented in the table below.
| Catalyst System | Reaction Type | Key Features |
| Palladium on Carbon (Pd/C) with HCl | Hydrogenation | Selective reduction of fluoropyridines. nih.govacs.org |
| Rhodium-carbene complex with HBpin | Dearomatization-Hydrogenation | Highly diastereoselective synthesis of all-cis-fluorinated piperidines. nih.govspringernature.com |
| [TpixCuL] complexes | Intramolecular C-H Amination | Synthesis of piperidines from N-fluoride amides. acs.org |
| Gold(I) complex with an oxidizing agent | Oxidative Amination of Alkenes | Formation of substituted piperidines. mdpi.comnih.gov |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. unibo.itmdpi.com While specific studies focusing solely on the "green" synthesis of this compound are not extensively documented, general trends in the synthesis of related compounds point towards more sustainable practices.
Key aspects of green chemistry in this context include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, by their nature, often have high atom economy.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. mdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Catalysis: The use of catalysts, as discussed above, is a cornerstone of green chemistry as it allows for more efficient reactions under milder conditions. mdpi.com
The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to a greener process by reducing the need for intermediate purification steps and minimizing solvent waste. The tandem reduction and cyclization used in some phenazine (B1670421) syntheses is an example of such an approach. nih.gov
Chemical Reactivity and Transformations of 4 2 Fluorophenyl Methoxy Piperidine
Reactions at the Piperidine (B6355638) Nitrogen Atom
The secondary amine within the piperidine ring is a key site for functionalization due to the nucleophilicity of the nitrogen atom. This allows for the straightforward introduction of a wide variety of substituents.
The lone pair of electrons on the piperidine nitrogen makes it a potent nucleophile, readily participating in N-alkylation and N-acylation reactions.
N-Alkylation is typically achieved by reacting 4-[(2-Fluorophenyl)methoxy]piperidine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide). researchgate.net The reaction proceeds via a nucleophilic substitution (SN2) mechanism. acsgcipr.org To prevent the formation of quaternary ammonium (B1175870) salts from overalkylation, the reaction is often carried out with the piperidine compound in excess or by the slow addition of the alkylating agent. researchgate.net The choice of base and solvent is critical; common systems include potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). researchgate.net More recent methods employing metallaphotoredox catalysis offer an alternative for coupling with a broad range of alkyl bromides at room temperature. nih.govresearchgate.net
N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide bond. These reactions are generally rapid and high-yielding. researchgate.net The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA) to neutralize the acidic byproduct (HCl or a carboxylic acid). fishersci.co.uksemanticscholar.org The use of a pyridine (B92270) ring as an internal nucleophilic catalyst has also been described as an efficient method for the N-acylation of amides. semanticscholar.org
Table 1: Representative Conditions for N-Alkylation and N-Acylation of Piperidines
| Transformation | Reagent(s) | Base | Solvent | Conditions |
|---|---|---|---|---|
| N-Alkylation | Alkyl Bromide/Iodide | K₂CO₃ or DIPEA | DMF or Acetonitrile | Room Temp. to 70°C |
| N-Acylation | Acyl Chloride | Triethylamine (TEA) or DIPEA | Dichloromethane (DCM) | 0°C to Room Temp. |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | - | 1,2-Dichloroethane (DCE) | Room Temp. |
The formation of amide and carboxamide derivatives represents a crucial subset of N-acylation reactions, widely employed in the synthesis of biologically active molecules. Instead of using highly reactive acyl chlorides, these derivatives can be synthesized directly from carboxylic acids using coupling reagents. rsc.org This method is often preferred as it involves milder reaction conditions.
Standard protocols involve activating the carboxylic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The activated HOBt-ester intermediate readily reacts with the piperidine nitrogen of this compound to form the corresponding amide. nih.gov The reaction is typically carried out in aprotic solvents like DMF or DCM, often with the addition of a base such as DIPEA to facilitate the coupling. fishersci.co.uknih.gov
Stability and Reactivity of the Ether Linkage
The benzylic ether bond is another key reactive site in the molecule. Its stability and susceptibility to cleavage are important considerations in synthetic design.
Benzyl (B1604629) ethers are generally stable under a range of conditions, including neutral and basic media. organic-chemistry.org However, their stability can be compromised under acidic conditions. Studies on related compounds, such as benzyl nicotinate, have shown that degradation is minimal at low pH (pH 2.0-3.0) but increases significantly in neutral to basic conditions (pH 7.4-10.0), following pseudo-first-order kinetics. nih.gov The hydrolysis is catalyzed by hydroxide (B78521) ions. nih.gov Similarly, the ether linkage in this compound is expected to be robust under most neutral and moderately basic conditions but may undergo slow hydrolysis at elevated pH and temperature. The presence of substituents on the benzyl group can also influence stability; for instance, methoxy-substituted benzyl isothiocyanates have shown susceptibility to hydrolytic degradation during hydrodistillation. nih.gov
The benzylic ether linkage is susceptible to cleavage under specific chemical conditions, which can be exploited for deprotection or further functionalization.
Two primary methods for cleaving benzyl ethers are common:
Acid-Mediated Cleavage : Strong acids, particularly Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), can effectively cleave benzyl ethers. atlanchimpharma.com Strong protic acids such as HBr can also be used. youtube.com The reaction involves protonation or coordination of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.comyoutube.com This method is generally effective but may not be suitable for substrates containing other acid-sensitive functional groups. organic-chemistry.org
Catalytic Hydrogenolysis : A milder and more common method for benzyl ether cleavage is catalytic hydrogenolysis. youtube.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.com The reaction selectively cleaves the carbon-oxygen bond of the benzyl ether, yielding the corresponding alcohol (4-hydroxypiperidine) and toluene (B28343) (or 2-fluorotoluene (B1218778) in this specific case). ambeed.com This method is highly efficient and clean, but the catalyst can sometimes be inhibited by other functional groups or lead to the reduction of other moieties if not carefully controlled. organic-chemistry.orgorganic-chemistry.org
Table 2: Common Methods for Benzyl Ether Cleavage
| Method | Reagent(s) | Solvent | Key Feature |
|---|---|---|---|
| Acid-Mediated | BCl₃ or BBr₃ | Dichloromethane (DCM) | Effective for robust molecules |
| Catalytic Hydrogenolysis | H₂ (gas), Pd/C | Ethanol, Methanol, or THF | Mild, selective, and high-yielding |
Transformations of the Aromatic Ring
The 2-fluorophenyl ring is the third site for potential chemical modification, primarily through electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The reactivity and regioselectivity of these substitutions are dictated by the electronic properties of the existing substituents: the fluorine atom and the benzyloxy group.
Fluorine Atom : Halogens are generally considered deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also ortho, para-directors because of their ability to donate electron density through resonance. libretexts.org
Alkoxy Group (-OCH₂-piperidine) : The ether linkage is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. wikipedia.org This is due to the strong electron-donating resonance effect of the oxygen atom, which stabilizes the cationic intermediate (arenium ion). This group is also a strong ortho, para-director. masterorganicchemistry.com
In the case of this compound, the aromatic ring is substituted with the fluorine at the C2 position and the activating ether linkage at the C1 position. The powerful activating and ortho, para-directing effect of the ether group would be the dominant influence. Therefore, incoming electrophiles (e.g., NO₂⁺ in nitration, Br⁺ in bromination) would be directed primarily to the positions ortho and para to the ether linkage (C6 and C4, respectively). The fluorine atom at C2 would exert a deactivating influence and sterically hinder the C3 position, making substitution at this site less likely.
Directed Aromatic Functionalization
The 2-fluoro substituent on the phenyl ring of this compound plays a significant role in directing further functionalization of the aromatic ring. While direct electrophilic aromatic substitution reactions on this compound are not extensively documented in publicly available research, the fluorine atom can influence the regioselectivity of such reactions. The electron-withdrawing nature of fluorine deactivates the ring towards electrophilic attack, but it can direct incoming electrophiles to the ortho and para positions relative to itself.
In the context of more complex synthetic pathways involving precursors to this compound, directed ortho-metalation is a powerful strategy. For instance, the fluorine atom can facilitate lithiation at the adjacent C3 position of the phenyl ring, allowing for the introduction of a wide range of electrophiles. However, literature specifically detailing this on the fully formed this compound is sparse.
Derivatization Strategies for Advanced Chemical Scaffolds
The development of advanced chemical scaffolds from this compound primarily involves modifications to the piperidine nitrogen and the aromatic ring. These strategies are crucial in the exploration of new chemical entities with potential applications in various fields of research.
A primary strategy for derivatization involves the acylation or alkylation of the piperidine nitrogen. This is a common method to introduce diverse functional groups and build more complex molecular architectures. For instance, the secondary amine of the piperidine ring can readily react with a variety of agents to form amides, ureas, sulfonamides, and carbamates.
A notable example is the synthesis of neurokinin NK-1 receptor antagonists, where the piperidine nitrogen of a related 4-benzyloxypiperidine core is acylated. This transformation is a key step in building the final complex molecule. The general reaction involves the treatment of the piperidine with an appropriate acylating agent in the presence of a base.
Table 1: Examples of N-Acylation Reactions
| Reactant | Reagent | Product Class |
|---|---|---|
| This compound | Acyl Chloride | N-Acylpiperidine |
| This compound | Isocyanate | N-Arylurea |
Beyond modification of the piperidine nitrogen, the exploration of diverse substitution patterns on the phenyl ring is another key derivatization strategy. While direct functionalization of the fluorophenyl ring of the title compound can be challenging, a more common approach is to utilize differently substituted benzyl halides in the initial synthesis of the ether linkage. This allows for a wide range of substitution patterns on the aromatic moiety.
For example, the synthesis can be adapted to include additional substituents on the phenyl ring, such as methyl, methoxy, or other halogen atoms. These modifications can be used to fine-tune the electronic and steric properties of the molecule.
In some synthetic routes, the piperidine ring itself is further functionalized. For example, the introduction of substituents at the 3-position of the piperidine ring can create chiral centers and lead to the synthesis of stereoisomerically pure compounds. This is often achieved through multi-step sequences starting from a different piperidine precursor.
Theoretical and Computational Investigations of 4 2 Fluorophenyl Methoxy Piperidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. For a molecule like 4-[(2-Fluorophenyl)methoxy]piperidine, these calculations provide insights into its three-dimensional structure, stability, and electronic characteristics.
Geometry Optimization and Conformational Landscape Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule such as this compound, which contains a piperidine (B6355638) ring and a rotatable ether linkage, multiple low-energy conformations are likely to exist. The piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair form typically being the most stable. Furthermore, the substituents on the piperidine ring can be in either axial or equatorial positions.
Table 1: Illustrative Conformational Analysis of this compound
| Conformer | Piperidine Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 2.50 |
| 3 | Twist-Boat | - | 5.80 |
| 4 | Boat | - | 7.20 |
Note: The data in this table is illustrative and represents typical energy differences for piperidine ring conformations. Actual values for this compound would require specific calculations.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential
The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key descriptors derived from electronic structure calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the fluorine and oxygen atoms due to their high electronegativity, and a positive potential around the hydrogen atoms of the piperidine ring's N-H group.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
Note: These values are hypothetical and serve as an example of what would be determined from quantum chemical calculations.
Analysis of Tautomeric Equilibria (if applicable to the compound's structure)
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The structure of this compound, with its secondary amine in the piperidine ring, does not lend itself to common tautomeric forms like keto-enol tautomerism. Therefore, an analysis of tautomeric equilibria is generally not applicable to this specific compound.
Prediction of Chemical Reactivity and Selectivity
Computational methods can also predict how a molecule will behave in a chemical reaction.
Fukui Function Analysis
Fukui functions are used within the framework of Density Functional Theory (DFT) to predict the most reactive sites in a molecule. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system.
f+(r) : Describes the reactivity towards a nucleophilic attack (electron acceptance) and corresponds to the distribution of the LUMO.
f-(r) : Describes the reactivity towards an electrophilic attack (electron donation) and corresponds to the distribution of the HOMO.
f0(r) : Describes the reactivity towards a radical attack.
For this compound, a Fukui function analysis would pinpoint which atoms are most susceptible to attack by different types of reagents, thus providing valuable information for predicting its chemical behavior and designing synthetic pathways.
Computational Methodologies for Fluorine-Containing Organic Systems
The presence of fluorine in an organic molecule requires careful consideration when choosing a computational method. Fluorine is the most electronegative element, and its lone pairs can participate in various non-covalent interactions that influence molecular structure and properties. acs.org
Standard computational methods like DFT are widely used, but the choice of the basis set is critical. Basis sets that include polarization and diffuse functions (e.g., 6-311+G(d,p)) are generally necessary to accurately describe the electronic structure of fluorinated compounds. More advanced and computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory may be employed for higher accuracy, especially when studying weak interactions. nih.gov
Recent research has also focused on developing and validating computational models that can accurately predict the properties of complex fluorinated systems, which is crucial for the rational design of new drugs and materials. acs.org
Table 3: Common Computational Methods for Fluorinated Organic Compounds
| Method | Description | Application |
| DFT (e.g., B3LYP) | A widely used method that balances accuracy and computational cost. | Geometry optimization, electronic properties. |
| MP2 | A post-Hartree-Fock method that includes electron correlation. | More accurate energies and interaction studies. |
| G3/G4 Theories | Composite methods that aim for high accuracy in thermochemical calculations. nih.gov | Enthalpies and free energies of formation. nih.gov |
Molecular Modeling for Structural Insights
Intensive searches of scientific literature and chemical databases have revealed a notable absence of specific theoretical and computational studies focused exclusively on the molecular modeling of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for gaining structural insights into molecular geometries, bond lengths, and bond angles, no dedicated studies publishing these specific parameters for the title compound could be identified in the public domain.
Research in the broader field of fluorinated piperidines indicates that the introduction of fluorine can significantly influence the conformational preferences of the piperidine ring. These studies often employ computational modeling to understand the interplay of steric and electronic effects that dictate, for instance, whether a substituent adopts an axial or equatorial position. However, the unique combination of a 2-fluorophenylmethoxy group at the 4-position of the piperidine ring has not been the subject of such detailed computational analysis in the available literature.
Similarly, while crystal structure data from X-ray diffraction studies would provide definitive experimental values for bond lengths and angles, no such data for this compound has been deposited in crystallographic databases.
The generation of accurate molecular models and the calculation of precise geometric parameters require dedicated computational studies. These investigations would typically involve geometry optimization using a specified level of theory (e.g., B3LYP) and a particular basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation of the molecule. The output of such calculations would provide the detailed data tables for bond lengths, bond angles, and dihedral angles that are currently unavailable.
Given the absence of specific research on this compound, the following data tables, which would typically be populated with results from molecular modeling studies, remain empty.
Table 1: Selected Bond Lengths for this compound (Calculated)
| Atom 1 | Atom 2 | Bond Length (Å) |
| C-F | ||
| C-O | ||
| O-C (piperidine) | ||
| C-N (piperidine) | ||
| C-C (phenyl) | ||
| C-H |
No published data available.
Table 2: Selected Bond Angles for this compound (Calculated)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C-C-F | |||
| C-O-C | |||
| C-N-C | |||
| H-C-H |
No published data available.
Further experimental or computational research is necessary to elucidate the specific three-dimensional structure and electronic properties of this compound.
Role As a Versatile Chemical Building Block and Intermediate in Advanced Chemical Research
Precursor in Multi-Step Organic Synthesis
The utility of 4-[(2-Fluorophenyl)methoxy]piperidine as a precursor is rooted in the reactivity of its constituent parts. In multi-step synthetic sequences, it typically serves as an intermediate that is constructed and then further functionalized. The synthesis of the core structure itself is a critical first step, often achieved via O-alkylation.
A general and illustrative synthetic approach involves the reaction of an N-protected 4-hydroxypiperidine (B117109) with a suitable 2-fluorobenzyl halide. The protecting group on the piperidine (B6355638) nitrogen, commonly a tert-butyloxycarbonyl (Boc) group, prevents side reactions and is later removed to yield the secondary amine, which is then available for subsequent transformations. A key step in related syntheses is the O-alkylation of a hydroxyl group with an activated alcohol. For instance, a method for preparing a similar piperidine ether involves reacting an alcohol with trichloroacetonitrile (B146778) to form a trichloroacetimidate (B1259523) intermediate. This intermediate then reacts with a hydroxyl-containing compound in the presence of a Lewis acid to form the desired ether linkage under mild, low-temperature conditions, which can improve reaction rates and yields. google.com
The unprotected secondary amine of the piperidine ring is a nucleophilic center, readily participating in a variety of subsequent reactions, including:
N-alkylation
N-arylation
Acylation
Reductive amination
Sulfonylation
Table 1: Representative Synthetic Transformations Involving the Piperidine Moiety
| Reaction Type | Reagents & Conditions | Resulting Functional Group |
|---|---|---|
| N-Alkylation | R-X (Alkyl halide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Tertiary Amine |
| N-Acylation | RCOCl (Acyl chloride) or (RCO)₂O (Anhydride), Base | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine |
| Sulfonylation | RSO₂Cl (Sulfonyl chloride), Base | Sulfonamide |
Integration into Complex Molecular Architectures
The structural features of this compound make it an ideal building block for incorporation into larger, more complex molecular architectures, particularly those designed for biological activity. Saturated nitrogen heterocycles like piperidine are among the most prevalent structural motifs in FDA-approved drugs. nih.gov The piperidine ring acts as a robust, three-dimensional scaffold that can orient appended functional groups in specific spatial arrangements, which is critical for molecular recognition at biological targets.
The synthesis of ligands for the dopamine (B1211576) transporter (DAT) illustrates this principle. Although using a slightly different core, studies have shown that piperidine-ether scaffolds are central to creating high-affinity ligands. nih.gov In these architectures, the piperidine nitrogen is functionalized with various substituents, such as a 2-naphthylmethyl group, to probe the binding pocket of the transporter. The bis(4-fluorophenyl)methoxy portion of these molecules anchors the ligand, while modifications at the piperidine nitrogen fine-tune affinity and selectivity. nih.gov The synthesis of these complex molecules often relies on a modular approach where the piperidine-ether core, analogous to this compound, is prepared first and then elaborated in the final steps.
This modularity is highly advantageous, allowing for the late-stage introduction of diversity and the convergent synthesis of complex targets. The fluorophenylmethoxy group itself can play a crucial role in binding interactions, while the piperidine serves as a non-planar linker that can improve pharmacokinetic properties compared to simpler, flat aromatic linkers.
Design and Synthesis of Chemical Libraries for Research Purposes
Chemical libraries, which are large collections of structurally related compounds, are essential tools in drug discovery and chemical biology for screening against biological targets. The structure of this compound is well-suited for the synthesis of such libraries through combinatorial chemistry.
The primary point of diversification is the piperidine nitrogen. Starting from this single building block, a vast library of analogues can be generated by reacting it with a diverse set of reactants, such as:
A library of various alkyl halides
A collection of different carboxylic acids (for amide formation)
A set of aldehydes or ketones (for reductive amination)
This strategy was effectively employed in the development of high-affinity ligands for the dopamine transporter (DAT), where a series of piperidine analogues were synthesized to explore the structure-activity relationship (SAR) of the N-substituent. nih.gov By systematically varying the group attached to the piperidine nitrogen, researchers were able to identify compounds with subnanomolar affinity and high selectivity for the DAT. nih.gov This approach highlights how a central building block like this compound can serve as the foundation for a focused chemical library aimed at optimizing ligand-receptor interactions.
Table 2: Example of a Chemical Library Design Based on the this compound Scaffold
| Scaffold | R Group (for N-alkylation) | Resulting Compound Class | Research Goal |
|---|---|---|---|
| This compound | Benzyl (B1604629) bromide | N-Benzylpiperidine derivatives | SAR study of aromatic substituents |
| This compound | 3-Phenylpropyl bromide | N-(Phenylpropyl)piperidine derivatives | Investigate effect of linker length |
| This compound | 2-(Bromomethyl)naphthalene | N-(Naphthylmethyl)piperidine derivatives | Explore binding to hydrophobic pockets |
Applications in Peptide Synthesis Methodologies
While piperidine itself is a common reagent used for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS), the role of a substituted building block like this compound is fundamentally different. rsc.orgnih.gov This compound is not used as a deprotection reagent but rather has potential for incorporation into peptide structures as a peptidomimetic or a scaffold to create non-natural peptide analogues.
The secondary amine of the piperidine allows it to be treated as a non-canonical amino acid building block. It can be incorporated into a peptide chain to introduce a conformational constraint or to replace a labile peptide bond. The (2-fluorophenyl)methoxy side chain provides a bulky, lipophilic, and metabolically stable group that can mimic the side chains of natural amino acids like phenylalanine or tyrosine, while introducing unique properties due to the fluorine atom and ether linkage.
Such building blocks are valuable in medicinal chemistry for several reasons:
Increased Stability: The resulting structure is resistant to enzymatic degradation by peptidases.
Conformational Control: The rigid piperidine ring restricts the local conformation of the peptide backbone, which can lock the molecule into a bioactive shape.
Novel Side-Chain Interactions: The fluorophenyl group can engage in unique binding interactions with protein targets.
While specific examples detailing the incorporation of this compound into peptides are not prominent in the literature, the use of similar piperidine-based scaffolds is an established strategy in the design of peptidomimetics.
Utility in Radiosynthesis Precursor Development (focusing on chemical transformation, not in vivo evaluation)
In the field of nuclear medicine and molecular imaging, positron emission tomography (PET) and single-photon emission computed tomography (SPECT) require tracers labeled with radionuclides. The development of these tracers involves the synthesis of a precursor molecule that can be quickly and efficiently labeled in the final step.
The scaffold of this compound is suitable for modification into such a precursor. For example, to prepare a precursor for radioiodination (with isotopes like ¹²³I or ¹²⁵I), a stable, non-radioactive leaving group that can be replaced by iodine must be installed on the molecule. A common strategy involves introducing a trialkylstannyl group (e.g., tributyltin) onto an aromatic ring through a palladium-catalyzed reaction. This stannylated precursor can then undergo electrophilic destannylation with a source of radioiodine to produce the final radiotracer with high specific activity.
A study on a related compound, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-piperidine, details the synthesis of a tributylstannyl precursor for a dopamine transporter tracer. nih.govsigmaaldrich.com The synthesis involved multiple steps to build the complex piperidine derivative, followed by the introduction of the tributylstannyl group onto a benzyl moiety attached to the piperidine nitrogen. The subsequent radiosynthesis via electrophilic destannylation yielded the desired radioligand. nih.govsigmaaldrich.com This demonstrates the chemical transformations applicable to molecules like this compound to convert them into precursors for radiolabeling, enabling their potential use in diagnostic imaging research. The fluorine atom already present in the molecule could also be replaced with ¹⁸F, although this typically requires more stringent reaction conditions.
Methodological Advancements and Future Research Trajectories
Innovations in Synthesis Strategy for Analogues
The synthesis of piperidine (B6355638) derivatives, particularly those incorporating fluorine, is a significant area of research due to their prevalence in pharmaceuticals and materials science. researchgate.netnih.govsciencedaily.com Traditional methods for producing fluorinated piperidines have often been complex and laborious. nih.govsciencedaily.com However, recent breakthroughs are providing more direct and efficient pathways to these valuable scaffolds.
A notable advancement is the direct, highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov This one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process circumvents the need for pre-functionalized substrates with defined stereochemistry, which was a limitation of earlier methods based on nucleophilic substitution or electrophilic fluorination. nih.gov This strategy has been successfully used to create a variety of all-cis-4-fluoropiperidine derivatives. nih.gov
Catalytic hydrogenation is another key area of innovation. Scientists have developed methods using heterogeneous palladium catalysts to selectively reduce fluoropyridines. acs.org This approach is significant as it tolerates other aromatic systems and can prevent hydrodefluorination, a common side reaction. acs.orgnih.gov Different catalysts, including rhodium and iridium, have also been employed for the hydrogenation of fluoropyridines and pyridinium (B92312) salts, offering high diastereoselectivity. nih.govnih.gov For instance, rhodium catalysts have proven effective for synthesizing 3-substituted piperidines with partially fluorinated groups under mild conditions. nih.gov
The synthesis of piperidine analogues extends to the modification of the N-substituent and the ether linkage. Structure-activity relationship (SAR) studies on related compounds, such as analogues of GBR 12909, have explored a wide range of N-substituents to modulate activity at biological targets. nih.govacs.orgnih.gov Synthesizing these analogues often involves standard N-alkylation procedures or more complex multi-step sequences. nih.govnih.govchemicalforums.com For the ether linkage, Mitsunobu reactions are a common method for coupling a hydroxyl group (like that on 4-hydroxypiperidine) with an alcohol (like (2-fluorophenyl)methanol). nih.gov
A modular, two-stage process combining biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling represents a recent paradigm shift. news-medical.net This method allows for the late-stage functionalization of piperidines, dramatically simplifying the synthesis of complex, three-dimensional molecules and reducing the number of steps required compared to traditional linear syntheses. news-medical.net
Table 1: Comparison of Modern Catalytic Systems for Fluorinated Piperidine Synthesis This table is generated based on data from the text.
| Catalyst System | Precursor | Key Process | Advantages | Reference |
|---|---|---|---|---|
| Rhodium(I) complex / Pinacol borane | Fluoropyridines | Dearomatization-Hydrogenation (DAH) | High diastereoselectivity for all-cis products; one-pot reaction. | nih.gov |
| Heterogeneous Palladium | Fluoropyridines | Selective Hydrogenation | Robust; simple; chemoselective reduction over other aromatics. | acs.org |
| Iridium complexes | Pyridinium salts | Asymmetric Hydrogenation | Enables stereoselective synthesis of substituted piperidines. | nih.gov |
| Nickel / Biocatalyst | Pre-formed Piperidines | C-H Oxidation / Cross-coupling | Modular; simplifies synthesis of complex analogues; late-stage functionalization. | news-medical.net |
Advanced Computational Prediction and Validation Techniques
Computational chemistry is an increasingly vital tool for predicting the properties and reactivity of molecules like 4-[(2-Fluorophenyl)methoxy]piperidine before their synthesis. Molecular dynamics (MD) simulations and docking studies, while often applied in a biological context, provide powerful frameworks for understanding molecular behavior. nih.govnih.gov These techniques can be repurposed to predict the conformational preferences of the piperidine ring, the orientation of the (2-fluorophenyl)methoxy side chain, and the stability of different isomers. nih.gov
For fluorinated compounds, the position of the fluorine atom can significantly influence molecular properties. nih.gov Computational models can predict the energetic differences between axial and equatorial fluorine orientations on the piperidine ring, which in turn affects basicity and interaction potential. nih.gov Furthermore, these methods can elucidate the stability of reaction intermediates and transition states, helping to rationalize observed reaction outcomes and guide the design of new synthetic pathways. nso-journal.org For example, density functional theory (DFT) calculations can model the entire reaction coordinate for a proposed transformation, identifying potential energy barriers and side reactions. nso-journal.org
High-throughput virtual screening, a technique used to screen large libraries of compounds for potential biological activity, can also be adapted for materials science. nih.gov By calculating key physicochemical properties (e.g., dipole moment, polarizability, steric parameters) for a virtual library of analogues, researchers can identify candidates with desirable characteristics for specific non-biological applications. Validation of these computational predictions is achieved through synthesis and empirical testing, with experimental data feeding back to refine and improve the predictive power of the models.
Exploration of Unexplored Reactivity Pathways and Transformations
The structure of this compound offers several sites for chemical transformation, many of which remain underexplored. The piperidine nitrogen is a key reactive center, readily undergoing N-alkylation or N-acylation. chemicalforums.comnih.gov However, more complex transformations, such as catalytic C-N bond-forming reactions to introduce diverse substituents, are a promising area for future work.
The benzylic ether linkage presents another handle for reactivity. While generally stable, this bond can be cleaved under various reductive or acidic conditions. Exploring selective cleavage or rearrangement of this ether could provide access to new molecular scaffolds. The reactivity of the ether oxygen atom itself, for instance in forming hydrogen bonds or coordinating to catalysts, could influence reactions at other parts of the molecule. nih.gov
The fluorinated phenyl ring is typically considered robust, but it is not entirely inert. While hydrodefluorination is often an undesirable side reaction during the hydrogenation of fluoropyridines nih.govacs.orgnih.gov, controlled C-F bond activation could be a powerful tool for late-stage functionalization. Additionally, the fluorine substituent directs electrophilic aromatic substitution and can influence the reactivity of the aromatic ring in transition-metal-catalyzed cross-coupling reactions.
Radical chemistry offers another frontier. Intramolecular radical cyclizations have been used to create complex piperidine structures from linear precursors. mdpi.com Applying radical-based methods to functionalize the pre-formed this compound scaffold could enable the installation of functional groups at positions that are difficult to access through traditional ionic pathways.
Potential for Novel Chemical Technologies and Materials (non-biological)
The unique combination of a piperidine ring, a flexible ether linkage, and a fluorinated aromatic group suggests potential applications for this compound and its derivatives in materials science. nih.govsciencedaily.com Fluorinated compounds are known for their distinct properties, including high thermal stability, chemical resistance, and unique electronic characteristics, making them valuable in specialty polymers, liquid crystals, and electronic materials. sciencedaily.com
The introduction of the this compound motif into a polymer backbone could impart specific properties, such as altered solubility, modified surface energy, or enhanced thermal stability. The polarity and hydrogen-bonding capability of the piperidine nitrogen and ether oxygen could be exploited in the design of self-assembling materials or organocatalysts.
Furthermore, fluorinated organic molecules are being investigated for applications in optoelectronics. The electronic properties of the 2-fluorophenyl group could be tuned by synthesizing analogues with different substitution patterns, potentially leading to materials with interesting photophysical properties. The development of these technologies hinges on the ability to reliably synthesize and functionalize the core piperidine motif.
Development of Sustainable Synthetic Approaches for this compound and Related Motifs
The chemical industry is increasingly focused on developing green and sustainable manufacturing processes. morressier.comnih.gov This paradigm shift is influencing the synthesis of N-heterocycles, including piperidines. nih.govrsc.orgnih.gov Key strategies involve reducing waste, avoiding hazardous reagents, and minimizing energy consumption.
For a molecule like this compound, sustainable approaches can be applied at multiple stages. The synthesis of the piperidine core itself can be made greener. For example, acceptorless dehydrogenative coupling (ADC) protocols, which use alcohols as starting materials and produce only water and hydrogen as byproducts, are an emerging green method for synthesizing N-heterocycles. rsc.org The use of heterogeneous catalysts, which can be easily recovered and recycled, is another important strategy for improving the sustainability of hydrogenation and other reactions. acs.orgnih.govnih.gov
Modern synthetic methods that improve efficiency and atom economy, such as one-pot reactions and catalytic cascades, are inherently more sustainable. nih.govnih.gov The development of syntheses in environmentally benign solvents like water or the use of solvent-free reaction conditions further reduces environmental impact. nih.govnih.govnih.gov Alternative energy sources, such as microwave irradiation or ultrasound, can often accelerate reactions, leading to lower energy consumption and cleaner reaction profiles. nih.govnih.govajchem-a.com Applying these principles to the synthesis of the (2-fluorophenyl)methanol precursor and the subsequent etherification step to form the final product will be a key goal for future process development.
Table 2: Mentioned Compounds
Q & A
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via UPLC-UV at 254 nm. Acidic conditions (pH <3) may hydrolyze the methoxy group, while alkaline conditions (pH >9) risk piperidine ring opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
